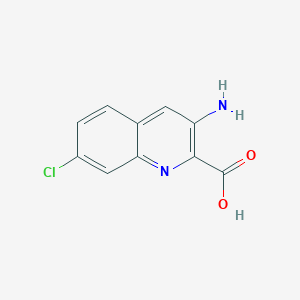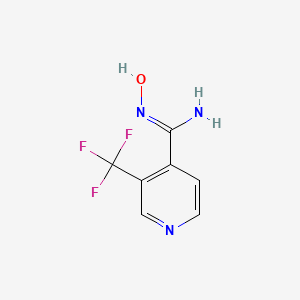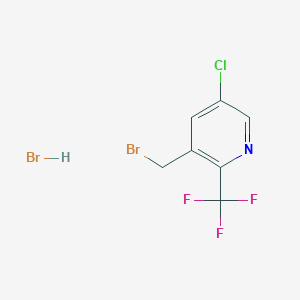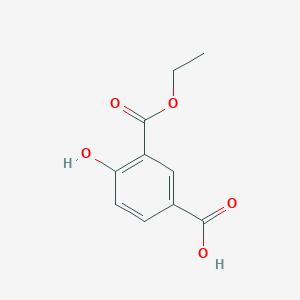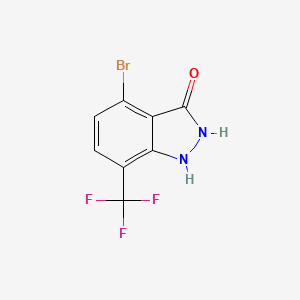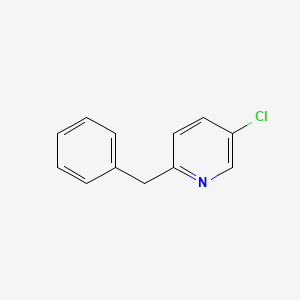
2-(4-Chloro-1H-pyrazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It consists of a pyridine ring substituted with a 4-chloro-1H-pyrazol-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine typically involves the reaction of pyridine with 4-chloropyrazole under specific conditions. One common method is the nucleophilic substitution reaction, where pyridine acts as a nucleophile and reacts with 4-chloropyrazole in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of 2-(4-Chloro-1H-pyridine) can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce pyridine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学研究应用
2-(4-Chloro-1H-pyrazol-1-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(4-Chloro-1H-pyrazol-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-(4-Chloro-1H-pyrazol-1-yl)pyridine is similar to other pyrazole and pyridine derivatives, such as 2-(5-((4-chloro-2-methylbenzyl)oxy)-1H-pyrazol-1-yl)isonicotinic acid and 4-chloro-2-(1H-pyrazol-3-yl)phenol its unique substitution pattern and chemical properties distinguish it from these compounds
属性
分子式 |
C8H6ClN3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
2-(4-chloropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H |
InChI 键 |
OWCCTHPITUWVBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



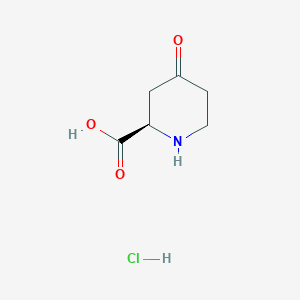

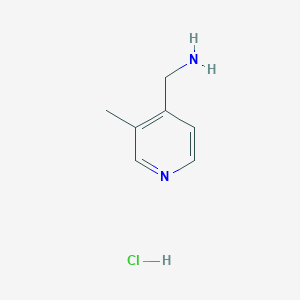

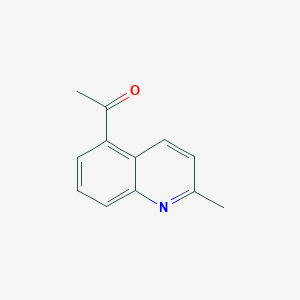
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
